molecular formula C15H18N2O5S B14451884 N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine CAS No. 77481-09-5

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine

Cat. No.: B14451884
CAS No.: 77481-09-5
M. Wt: 338.4 g/mol
InChI Key: MGWCYXPXWCPETA-GFCCVEGCSA-N
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Description

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine is a compound that belongs to the class of naphthalene sulfonyl derivatives. It is known for its fluorescent properties, making it useful in various biochemical and analytical applications. The compound is often used as a labeling reagent for amino acids, peptides, and proteins due to its ability to form stable fluorescent adducts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with D-serine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are fluorescent sulfonamide derivatives, which are used in various analytical and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine is unique due to its specific reactivity with D-serine, making it particularly useful for studying serine-containing peptides and proteins. Its stable fluorescent properties and sensitivity to environmental changes make it a valuable tool in biochemical and analytical research .

Properties

77481-09-5

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)/t12-/m1/s1

InChI Key

MGWCYXPXWCPETA-GFCCVEGCSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@H](CO)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

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